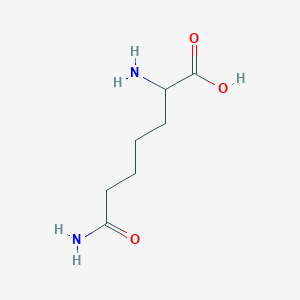
2-Amino-6-carbamoylhexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-carbamoylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a hexanoic acid backbone. This compound is structurally similar to lysine, an essential amino acid, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-carbamoylhexanoic acid can be synthesized through several methods:
Hydrolysis of Nitriles: One common method involves the hydrolysis of nitriles in the presence of catalysts such as acids or bases.
Oxidation of Primary Alcohols and Aldehydes: Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids, which can then be converted into this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes. These methods are preferred due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-carbamoylhexanoic acid undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the carboxyl group into an alcohol group, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acid chlorides, anhydrides, and amines.
Major Products:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Scientific Research Applications
2-Amino-6-carbamoylhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-carbamoylhexanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Lysine
- Arginine
- Ornithine
- Citrulline
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,7-diamino-7-oxoheptanoic acid |
InChI |
InChI=1S/C7H14N2O3/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H2,9,10)(H,11,12) |
InChI Key |
QTNACZLPTBPOOG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















